molecular formula C42H87NO20 B11932169 Dimethylamine-PEG19

Dimethylamine-PEG19

Cat. No.: B11932169
M. Wt: 926.1 g/mol
InChI Key: YXZKVYFVULFUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylamine-PEG19 is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. The use of polyethylene glycol in its structure enhances its solubility and biocompatibility, making it a valuable tool in targeted protein degradation research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylamine-PEG19 involves the reaction of dimethylamine with a polyethylene glycol derivative. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dimethylamine-PEG19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Dimethylamine-PEG19 has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of advanced materials and drug delivery systems

Mechanism of Action

Dimethylamine-PEG19 exerts its effects by serving as a linker in PROTACs. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine-PEG12: A shorter polyethylene glycol-based linker with similar properties but different solubility and biocompatibility characteristics.

    Dimethylamine-PEG24: A longer polyethylene glycol-based linker offering enhanced solubility but potentially different pharmacokinetics.

    Dimethylamine-PEG8: A shorter linker used in applications requiring less steric hindrance

Uniqueness

Dimethylamine-PEG19 is unique due to its optimal length, providing a balance between solubility, biocompatibility, and flexibility in linking various ligands. Its specific structure makes it particularly suitable for applications in targeted protein degradation, where precise control over linker length is crucial .

Properties

Molecular Formula

C42H87NO20

Molecular Weight

926.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C42H87NO20/c1-43(2)3-5-45-7-9-47-11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-33-59-35-37-61-39-41-63-42-40-62-38-36-60-34-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-48-10-8-46-6-4-44/h44H,3-42H2,1-2H3

InChI Key

YXZKVYFVULFUHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.